Indole, 3-(3-piperidylmethyl)-
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Overview
Description
Indole, 3-(3-piperidylmethyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of Indole, 3-(3-piperidylmethyl)- consists of an indole ring system substituted with a piperidylmethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . For Indole, 3-(3-piperidylmethyl)-, the piperidylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, modern methods such as microwave-assisted synthesis and flow chemistry are being explored to enhance the efficiency of indole synthesis .
Chemical Reactions Analysis
Types of Reactions
Indole, 3-(3-piperidylmethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation, particularly at the 3-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the indole ring.
Nucleophilic Substitution: The piperidylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indoles, while alkylation can introduce various alkyl groups at the 3-position .
Scientific Research Applications
Indole, 3-(3-piperidylmethyl)- has a wide range of scientific research applications:
Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and receptors.
Industry: Indole compounds are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of Indole, 3-(3-piperidylmethyl)- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, including serotonin receptors, which play a role in neurotransmission . Additionally, the compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications.
Uniqueness
Indole, 3-(3-piperidylmethyl)- is unique due to the presence of the piperidylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties compared to other indole derivatives .
Properties
CAS No. |
5275-08-1 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-2,5-6,10-11,15-16H,3-4,7-9H2 |
InChI Key |
ZPDWYCFLVVDESE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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